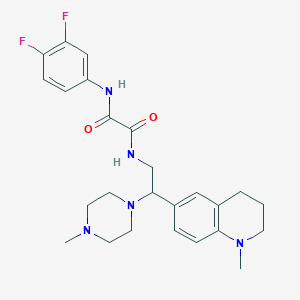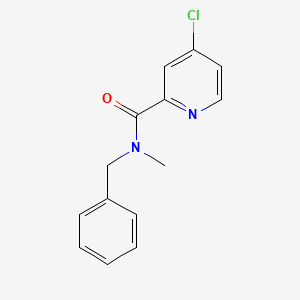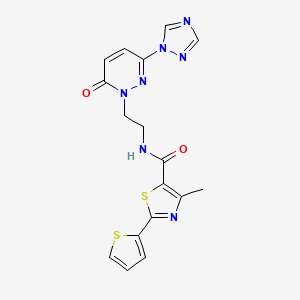![molecular formula C18H15F3N2O2S B2950402 3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea CAS No. 2097935-69-6](/img/structure/B2950402.png)
3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea, also known as FTY720 or Fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that acts as an immunomodulatory and anti-inflammatory agent.
Applications De Recherche Scientifique
Anticancer Activity
The furan and thiophene moieties within the compound’s structure have been associated with anticancer properties. Compounds with similar structures have shown efficacy against various human cancer cell lines, including hepatocellular carcinoma and breast adenocarcinoma . The presence of the trifluoromethyl group could potentially enhance these properties, making it a candidate for further investigation as an anticancer agent.
Gene Expression Modulation
Research indicates that compounds with furan and thiophene components can significantly affect gene expression levels in cancer cells . This compound could be studied for its potential to modulate genes related to cancer progression or suppression, offering insights into new therapeutic approaches.
DNA Fragmentation
The ability to induce DNA fragmentation is a valuable trait in anticancer research, as it can lead to cell death in malignant cells. The structural analogs of this compound have been found to increase DNA fragmentation in lung and liver cancer cell lines, suggesting a similar potential for this urea derivative .
Kinase Inhibition
Thiophene derivatives have been reported to inhibit kinases, which are enzymes critical in signaling pathways that control cell growth and proliferation. The inhibition of specific kinases could lead to the development of targeted therapies for diseases characterized by abnormal cell growth, such as cancer .
Anti-inflammatory Properties
The thiophene ring is known for its anti-inflammatory effects. This compound could be explored for its utility in treating inflammatory diseases, possibly offering a new class of anti-inflammatory drugs with unique mechanisms of action .
Antimicrobial and Antifungal Applications
Thiophene derivatives have also demonstrated antimicrobial and antifungal activities. This compound could be synthesized and tested against a range of bacterial and fungal strains to assess its efficacy as a new antimicrobial agent .
Material Science Applications
The unique electronic properties of furan and thiophene rings make them interesting candidates for material science applications. This compound could be investigated for its potential use in organic semiconductors or as a component in the development of novel materials with specific electronic properties .
Enzyme Reactivity Studies
Given the diverse reactivity of furan and thiophene compounds, this particular urea derivative could be used in studies to understand enzyme-substrate interactions, particularly in enzymes that target similar heterocyclic structures .
Propriétés
IUPAC Name |
1-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S/c19-18(20,21)13-5-1-2-6-14(13)23-17(24)22-11-12(15-7-3-9-25-15)16-8-4-10-26-16/h1-10,12H,11H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGFENBFBBNSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol](/img/structure/B2950323.png)
![2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester](/img/structure/B2950324.png)

![Tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2950327.png)
![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2950328.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950330.png)

![8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2950336.png)
![Tert-butyl N-[[1-[2-(hydroxymethyl)phenyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2950337.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2950338.png)
![N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2950339.png)

![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2950341.png)
